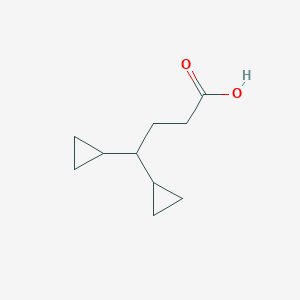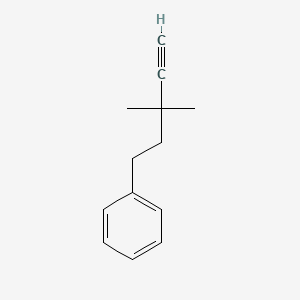
(3,3-Dimethylpent-4-yn-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-Dimethylpent-4-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It features a benzene ring substituted with a 3,3-dimethylpent-4-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpent-4-yn-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylpent-4-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(3,3-Dimethylpent-4-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
(3,3-Dimethylpent-4-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3,3-Dimethylpent-4-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. The alkyne group can participate in reactions typical of alkynes, such as hydrogenation and oxidation, through well-established mechanisms involving the addition or removal of atoms or groups.
相似化合物的比较
Similar Compounds
(3,3-Dimethylbut-1-yn-1-yl)benzene: Similar structure but with a shorter alkyne chain.
(3,3-Dimethylpent-4-en-1-yl)benzene: Similar structure but with an alkene group instead of an alkyne.
(3,3-Dimethylpent-4-yn-1-yl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
(3,3-Dimethylpent-4-yn-1-yl)benzene is unique due to the presence of both a benzene ring and a 3,3-dimethylpent-4-yn-1-yl group, which imparts distinct chemical reactivity and potential applications. The combination of aromatic and alkyne functionalities allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
属性
分子式 |
C13H16 |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
3,3-dimethylpent-4-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-4-13(2,3)11-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI 键 |
HLTUHZJHURSOSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1=CC=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


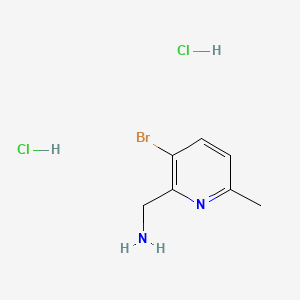
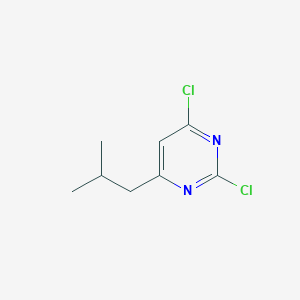
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
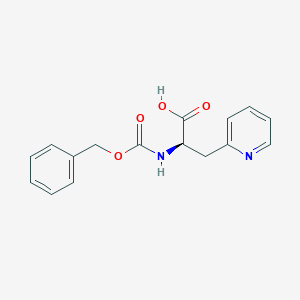
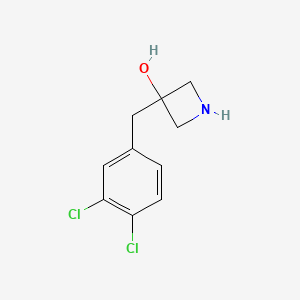
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
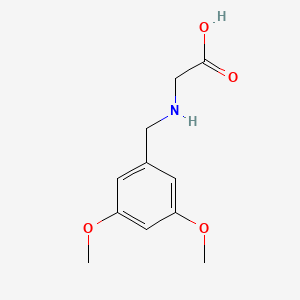
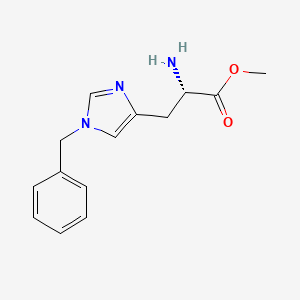
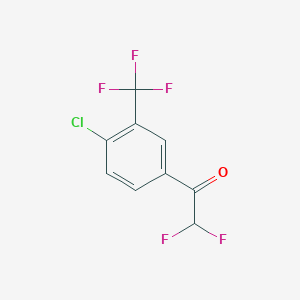
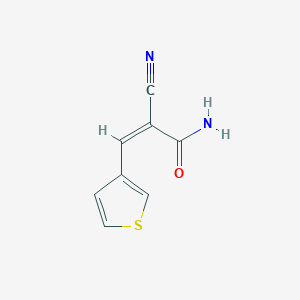
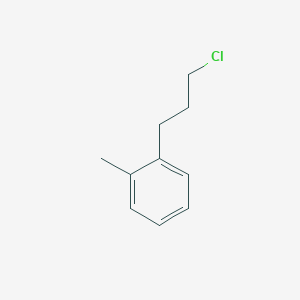
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
